molecular formula C8H6INO B6337058 4-Iodo-2-methoxybenzonitrile CAS No. 677777-44-5

4-Iodo-2-methoxybenzonitrile

Cat. No.: B6337058
CAS No.: 677777-44-5
M. Wt: 259.04 g/mol
InChI Key: JIICJFZGXGZQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methoxybenzonitrile is a chemical compound that belongs to the class of benzonitriles. It is characterized by the presence of an iodine atom at the 4-position and a methoxy group at the 2-position on the benzene ring, with a nitrile group attached to the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxybenzonitrile typically involves the iodination of 2-methoxybenzonitrile. One common method is the reaction of 2-methoxybenzonitrile with iodine and a suitable oxidizing agent, such as N-iodosuccinimide, in the presence of a catalyst like palladium diacetate. The reaction is carried out in a solvent like 1,2-dichloroethane at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar iodination techniques. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, Negishi, and Kumada couplings.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Suzuki Coupling: Typically involves the use of palladium catalysts and boronic acids or esters as coupling partners.

    Heck Reaction: Utilizes palladium catalysts and alkenes.

    Sonogashira Coupling: Involves palladium and copper catalysts with terminal alkynes.

Major Products Formed: The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki coupling, the product is typically a biaryl compound.

Scientific Research Applications

4-Iodo-2-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

  • 2-Iodo-4-methoxybenzonitrile
  • 5-Iodo-2-methoxybenzonitrile

Comparison: 4-Iodo-2-methoxybenzonitrile is unique due to the specific positioning of the iodine and methoxy groups, which influence its reactivity and applications. Compared to similar compounds, it may offer different selectivity and efficiency in chemical reactions, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

4-iodo-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIICJFZGXGZQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.